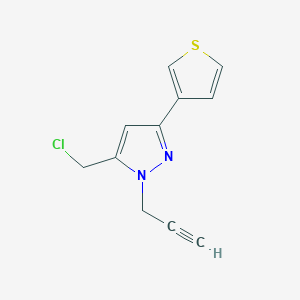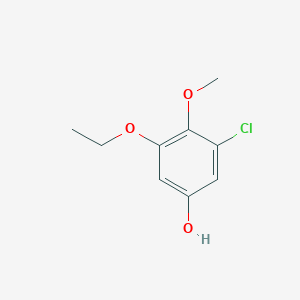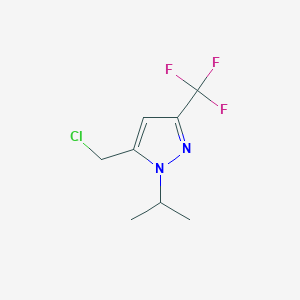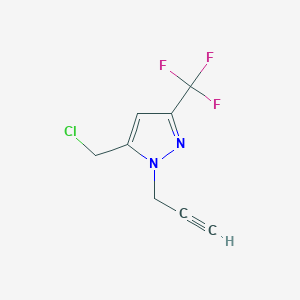
2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
描述
2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is an organic compound that features a bromomethyl group attached to a pyrazole ring, which in turn is bonded to a pyridine ring. This structure makes it a compound of interest in various fields such as organic synthesis, medicinal chemistry, and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine typically involves multi-step organic reactions. A common synthetic route includes the alkylation of a pyrazole derivative with a bromomethyl pyridine under basic conditions. This reaction usually employs bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound might utilize similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure higher yields and purity. Techniques such as continuous flow synthesis might be employed to streamline the process, reduce reaction times, and improve scalability.
化学反应分析
Types of Reactions
Substitution Reactions: : The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine is replaced by various nucleophiles like amines, alcohols, or thiols.
Oxidation: : The compound can be oxidized under certain conditions to introduce functional groups such as carbonyl or hydroxyl.
Reduction: : Potential reduction of the pyrazole ring or the cyclopropylmethyl group can modify the compound’s chemical properties.
Common Reagents and Conditions
Common reagents include:
Nucleophiles: : Amines, alcohols, thiols.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Major products formed depend on the nature of the reaction:
Aminomethyl Derivatives: : From nucleophilic substitution with amines.
Hydroxymethyl Derivatives: : From oxidation reactions.
Reduced Pyrazoles: : From reduction reactions.
科学研究应用
Chemistry
In chemistry, 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions due to its distinct structure, providing insights into enzyme-substrate specificity.
Medicine
In medicine, it is potentially valuable in drug development, particularly in designing molecules that can interact with specific biological targets such as receptors or enzymes.
Industry
Industrial applications include its use in the synthesis of materials with desired chemical and physical properties, such as polymers and advanced materials for electronics.
作用机制
The mechanism by which this compound exerts its effects largely depends on the context of its use. For example, in biological systems, it might act by binding to specific proteins or enzymes, thereby modulating their activity. The molecular targets and pathways involved could include various receptors or enzymes that interact with the pyrazole or pyridine rings.
相似化合物的比较
Similar compounds to 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine include other pyrazole derivatives and bromomethyl-substituted heterocycles. These compounds might share some reactivity patterns but differ in their specific applications and effectiveness.
1-(Bromomethyl)-3-(4-methylphenyl)-1H-pyrazole: : Similar substitution pattern but with a methylphenyl group instead of a pyridine ring.
2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine: : Lacks the cyclopropylmethyl group, which might affect its reactivity and application.
These similar compounds highlight the uniqueness of this compound in terms of its specific combination of functional groups and resultant properties.
属性
IUPAC Name |
2-[4-(bromomethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c14-7-11-9-17(8-10-4-5-10)16-13(11)12-3-1-2-6-15-12/h1-3,6,9-10H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUFLFAAKRRYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-ol](/img/structure/B1490140.png)


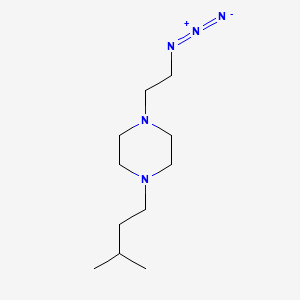

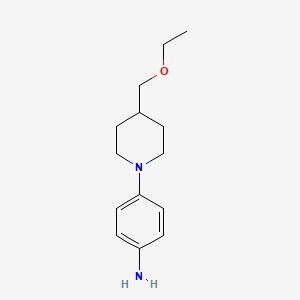
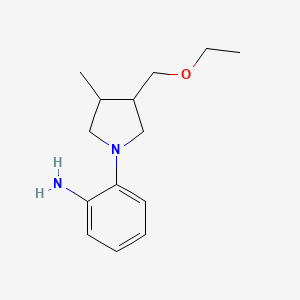
![1-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1490151.png)

